Lithium acetylide ethylenediamine complex
Overview
Description
Lithium acetylide ethylenediamine complex is a chemical compound with the formula LiC≡CH · NH2CH2CH2NH2. It is a crystalline solid that is highly reactive and used as a reagent in organic synthesis. This compound is known for its ability to synthesize ethynylated ketones and its role as a ligand in coordination chemistry .
Mechanism of Action
Target of Action
Instead, it is used as a reagent in chemical reactions, particularly in the synthesis of ethynylated ketones .
Mode of Action
The Lithium acetylide, ethylenediamine complex acts as a ligand in coordination chemistry. It is used to synthesize transition metal complexes such as 1-alkynyl-dimethyl (triorganophosphine)gold (III) complex . It can also be used in the ethynylation of alkyl halides to prepare terminal alkynes .
Result of Action
The Lithium acetylide, ethylenediamine complex is employed in the ring-opening reaction of epoxides, as in the total synthesis of (−)-goniotrionin and englerin A . It can also be used in the ethynylation of alkyl halides to prepare terminal alkynes .
Action Environment
The Lithium acetylide, ethylenediamine complex is a crystalline solid that can absorb moisture from the air and spontaneously heat and ignite . It reacts with water to form lithium hydroxide, a corrosive material, and acetylene, a flammable gas . The heat of this reaction may be sufficient to ignite the acetylene . Therefore, it should be stored at a temperature between 2-8°C in a dry environment to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Lithium acetylide, ethylenediamine complex plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkynylation reactions, where it adds an alkyne group to a substrate. In these reactions, lithium acetylide, ethylenediamine complex interacts with enzymes such as lithium binaphtholate, which catalyzes the enantioselective alkynylation of ketones . The nature of these interactions involves the formation of a complex between the lithium acetylide and the enzyme, facilitating the transfer of the alkyne group to the substrate.
Cellular Effects
The effects of lithium acetylide, ethylenediamine complex on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Lithium acetylide, ethylenediamine complex has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . For example, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of lithium acetylide, ethylenediamine complex involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lithium acetylide, ethylenediamine complex binds to specific enzymes, forming a complex that facilitates the transfer of the alkyne group to the substrate . Additionally, it can inhibit or activate certain enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium acetylide, ethylenediamine complex change over time. This compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Prolonged exposure to lithium acetylide, ethylenediamine complex can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of lithium acetylide, ethylenediamine complex vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, lithium acetylide, ethylenediamine complex can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These threshold effects are critical for determining the safe and effective use of this compound in biochemical applications.
Metabolic Pathways
Lithium acetylide, ethylenediamine complex is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. This compound participates in alkynylation reactions, where it interacts with enzymes such as lithium binaphtholate . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of lithium acetylide, ethylenediamine complex within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution within cells . Additionally, lithium acetylide, ethylenediamine complex can bind to specific proteins, affecting its localization and accumulation within cellular compartments.
Subcellular Localization
Lithium acetylide, ethylenediamine complex exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of lithium acetylide, ethylenediamine complex is crucial for its biochemical activity, as it determines the sites of its interactions with biomolecules and enzymes.
Preparation Methods
The preparation of lithium acetylide, ethylenediamine complex involves the reaction of lithium metal with ethylenediamine in benzene at reflux conditions. The reaction can be represented as follows :
H2NCH2CH2NH2+Li→LiHNCH2CH2NH2+0.5H2
This method ensures the formation of the complex in a controlled environment, avoiding exposure to moisture and air, which can lead to hazardous reactions.
Chemical Reactions Analysis
Lithium acetylide ethylenediamine complex undergoes various types of chemical reactions, including:
Substitution Reactions: It is used in the ethynylation of alkyl halides to prepare terminal alkynes.
Ring-Opening Reactions: It is employed in the ring-opening reaction of epoxides, which is crucial in the total synthesis of complex organic molecules like (−)-goniotrionin and englerin A.
Coordination Chemistry: It acts as a ligand to synthesize transition metal complexes such as 1-alkynyl-dimethyl (triorganophosphine)gold (III) complex.
Common reagents used in these reactions include alkyl halides, epoxides, and transition metal complexes. The major products formed are terminal alkynes, ethynylated ketones, and various transition metal complexes.
Scientific Research Applications
Lithium acetylide ethylenediamine complex has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lithium acetylide ethylenediamine complex can be compared with other similar compounds such as:
Sodium acetylide: Similar in reactivity but differs in the metal component, leading to variations in reaction conditions and products.
Potassium acetylide: Another alkali metal acetylide with similar applications but different reactivity profiles.
Calcium carbide: Used industrially to produce acetylene gas but lacks the complexation ability with ethylenediamine.
The uniqueness of lithium acetylide, ethylenediamine complex lies in its ability to form stable complexes with transition metals and its high reactivity in organic synthesis .
Properties
IUPAC Name |
lithium;ethane-1,2-diamine;ethyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSRIHFAVOHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-].C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014675 | |
Record name | Lithium acetylide-ethylenediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |
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Molecular Weight |
92.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | Lithium acetylide, ethylene diamine complex | |
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CAS No. |
6867-30-7, 39990-99-3 | |
Record name | Lithium acetylide-ethylenediamine complex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6867-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006867307 | |
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Record name | Lithium acetylide, compd. with 1,2-ethanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039990993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Lithium, (1,2-ethanediamine-.kappa.N1,.kappa.N2)ethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Lithium acetylide-ethylenediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |
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Record name | Lithium acetylide, ethylenediamine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.243 | |
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Record name | Lithium acetylide, compound with ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.742 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of lithium acetylide, ethylenediamine complex in organic synthesis?
A: Lithium acetylide, ethylenediamine complex serves as a valuable synthon for introducing acetylene units into molecules. Its stability and ease of handling make it a preferred choice over highly reactive lithium acetylide. [, ] The complex facilitates diverse reactions, including nucleophilic additions and substitutions, enabling the synthesis of complex molecules like natural products and pharmaceuticals. [, , ]
Q2: How does lithium acetylide, ethylenediamine complex react with epoxides?
A: The reaction between lithium acetylide, ethylenediamine complex and epoxides exhibits high regioselectivity, primarily attacking the less hindered carbon of the epoxide ring. [] This nucleophilic ring-opening generates an alkoxide intermediate, which can be further elaborated depending on the reaction conditions. For instance, treatment with NaOH/H2O2 yields γ-hydroxy ketones, while NaOH/I2 leads to tetrasubstituted ethylenes. []
Q3: Can lithium acetylide, ethylenediamine complex be utilized for the stereoselective synthesis of alkenes?
A: Yes, this complex enables the synthesis of both cis and trans alkenes in a highly stereoselective manner through a palladium-catalyzed domino process. [] This reaction involves the coupling of aryl bromides/iodides with the acetylide complex, followed by controlled reduction to afford the desired alkene geometry. []
Q4: How does the use of lithium acetylide, ethylenediamine complex contribute to the synthesis of natural products?
A: The complex plays a crucial role in constructing key structural motifs found in various natural products. For example, it has been employed in the total synthesis of (-)-pironetin, a compound exhibiting plant growth regulatory, immunosuppressive, and antitumoral activities. [] This synthesis involved multiple reactions with the complex, including a crucial coupling with a tosylate, showcasing its versatility in building complex molecular architectures. []
Q5: Are there any examples of lithium acetylide, ethylenediamine complex being used in surface modification?
A: Yes, the complex has been successfully employed in catalyst-free covalent attachment of electrochemically active species onto azide-terminated surfaces. [] This method allows for the introduction of functional groups, such as ferrocenyl groups, onto glassy carbon electrode surfaces with comparable efficiency to copper-catalyzed click chemistry. []
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